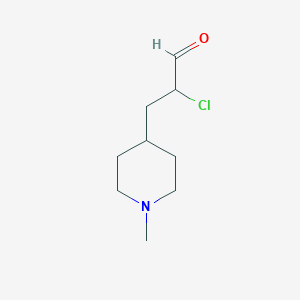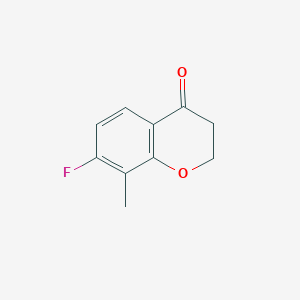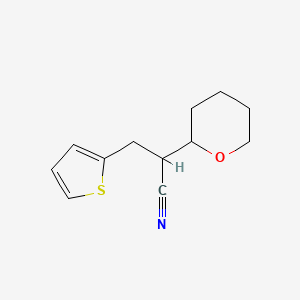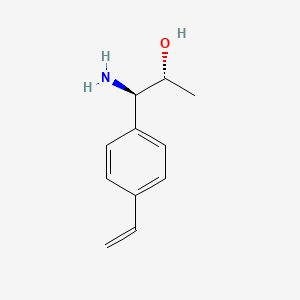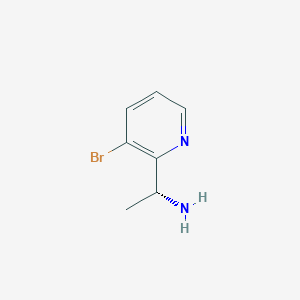
(R)-1-(3-Bromopyridin-2-YL)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-Bromopyridin-2-YL)ethan-1-amine is an organic compound that belongs to the class of amines and bromopyridines This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an amine group attached to an ethan-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromopyridin-2-YL)ethan-1-amine typically involves the bromination of pyridine followed by the introduction of the ethan-1-amine group. One common method is the bromination of 2-aminopyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting 3-bromopyridin-2-amine can then be subjected to reductive amination with an appropriate aldehyde or ketone to introduce the ethan-1-amine group.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Bromopyridin-2-YL)ethan-1-amine may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(3-Bromopyridin-2-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(3-Bromopyridin-2-YL)ethan-1-amine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine
In medicinal chemistry, ®-1-(3-Bromopyridin-2-YL)ethan-1-amine is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-(3-Bromopyridin-2-YL)ethan-1-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3-Chloropyridin-2-YL)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
®-1-(3-Fluoropyridin-2-YL)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.
®-1-(3-Iodopyridin-2-YL)ethan-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
®-1-(3-Bromopyridin-2-YL)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions.
Propiedades
Fórmula molecular |
C7H9BrN2 |
|---|---|
Peso molecular |
201.06 g/mol |
Nombre IUPAC |
(1R)-1-(3-bromopyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3/t5-/m1/s1 |
Clave InChI |
SVDQMJUOIHNSKT-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=C(C=CC=N1)Br)N |
SMILES canónico |
CC(C1=C(C=CC=N1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


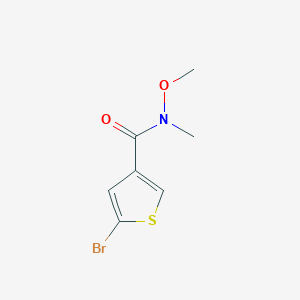
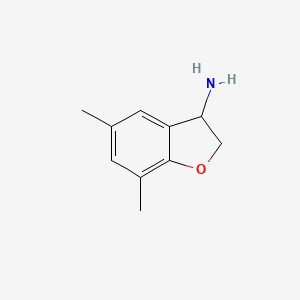
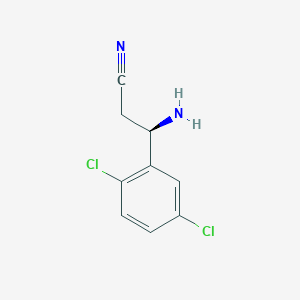
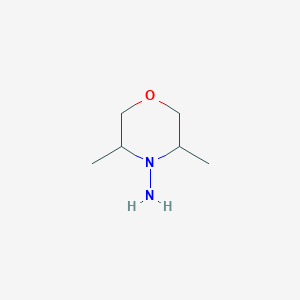
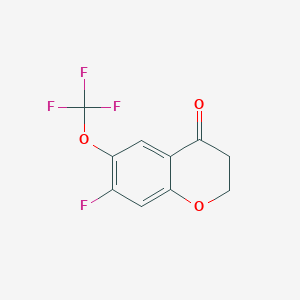
![1-Methyl-6-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032378.png)
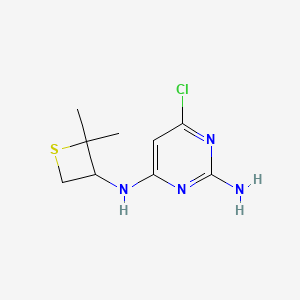


![Tert-butyl 2-but-3-ynyl-2,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid](/img/structure/B13032411.png)
